N-(2-chloro-6-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
CAS No.: 1261004-75-4
Cat. No.: VC7732025
Molecular Formula: C21H15Cl2N3O2S2
Molecular Weight: 476.39
* For research use only. Not for human or veterinary use.
![N-(2-chloro-6-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide - 1261004-75-4](/images/structure/VC7732025.png)
Specification
CAS No. | 1261004-75-4 |
---|---|
Molecular Formula | C21H15Cl2N3O2S2 |
Molecular Weight | 476.39 |
IUPAC Name | N-(2-chloro-6-methylphenyl)-2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Standard InChI | InChI=1S/C21H15Cl2N3O2S2/c1-12-3-2-4-15(23)18(12)25-17(27)11-30-21-24-16-9-10-29-19(16)20(28)26(21)14-7-5-13(22)6-8-14/h2-10H,11H2,1H3,(H,25,27) |
Standard InChI Key | QWPUBMJCTRYGNX-UHFFFAOYSA-N |
SMILES | CC1=C(C(=CC=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3 |
Introduction
N-(2-chloro-6-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound belonging to the thieno[3,2-d]pyrimidine class. It is characterized by its unique molecular structure, which includes a thieno[3,2-d]pyrimidine core, and is noted for its potential biological activities. The compound's chemical formula is not explicitly provided in the search results, but its molecular weight is approximately 455.98 g/mol.
Synthesis and Chemical Reactions
The synthesis of N-(2-chloro-6-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves several key steps, often conducted under inert atmospheres to prevent oxidation and moisture interference. The compound can participate in various chemical reactions, which are essential for its application in research and potential industrial applications.
Biological Activities and Mechanism of Action
The biological activities of N-(2-chloro-6-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involve interactions with specific biological targets. These pathways can include modulation of kinase signaling cascades or interference with nucleic acid interactions, which are crucial for cellular function.
Research and Applications
Current research is focused on understanding the full range of biological activities of this compound and optimizing its synthesis for industrial applications. The compound's unique structure and potential biological activities make it an interesting candidate for further study in pharmaceutical and biochemical research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume